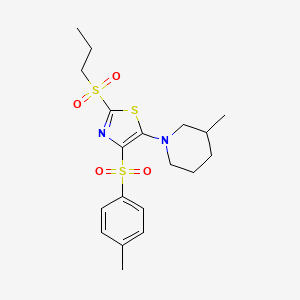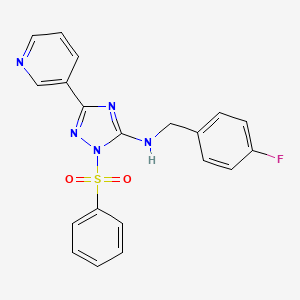![molecular formula C16H12ClN5 B11407031 N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 903130-79-0](/img/structure/B11407031.png)
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzylamine.
Chemical Reactions Analysis
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include chloranil for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoxaline and triazole derivatives.
Scientific Research Applications
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Antiviral and Antimicrobial: This compound has shown promising antiviral and antimicrobial activities, making it a potential candidate for the development of new therapeutic agents.
A2B Receptor Antagonist: Research has indicated that this compound can act as an A2B receptor antagonist, which may have implications in cancer therapy.
Mechanism of Action
The mechanism of action of N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and adenosine receptors. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, as an A2B receptor antagonist, it can inhibit the signaling pathways associated with tumor growth and metastasis .
Comparison with Similar Compounds
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido-quinoxaline: This isostere of triazoloquinoxaline also shows antiviral and antimicrobial properties.
Fluoroquinolones: These antibiotics contain a quinoxaline moiety and exhibit broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an A2B receptor antagonist, which is not commonly observed in other similar compounds .
Properties
CAS No. |
903130-79-0 |
|---|---|
Molecular Formula |
C16H12ClN5 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12ClN5/c17-12-6-7-13-14(8-12)22-10-19-21-16(22)15(20-13)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20) |
InChI Key |
PFPDQORHIDSHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406951.png)

![6,7-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406964.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11406971.png)

![5-chloro-2-(ethylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11406990.png)

![2-(4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B11407016.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11407017.png)
![8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407039.png)

![8-(4-fluorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407050.png)
![2-(ethylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11407053.png)

